2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone oxime
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Description
2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone oxime is a useful research compound. Its molecular formula is C18H14ClF3N4OS and its molecular weight is 426.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimycotic Activity
A study by Raga et al. (1992) explored the synthesis of compounds with a similar structure, focusing on their antimycotic activity. They developed a series of (benzo[b]thienyl)methyl ethers, which were tested for antifungal properties. Among them, Sertaconazole was identified for further research due to its promising antimycotic effects Raga et al., 1992.
Practical Synthesis Approaches
Vaid et al. (2012) described a practical synthesis process for a similar compound, highlighting the efficient methods for obtaining these complex chemical structures. This research offers insights into the synthesis of related chemical compounds, which can be useful in various applications, including pharmaceutical development Vaid et al., 2012.
Antibacterial and Antifungal Agents
Research by Sawant et al. (2011) on 2,4,5-trisubstituted-1H-imidazoles, which are structurally related, revealed their potential as antibacterial and antifungal agents. This study underscores the potential of such compounds in developing new treatments for microbial infections Sawant et al., 2011.
Antiprotozoal Activity
Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives, including some that share structural similarities with the compound . These were found to be effective against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential applications in treating protozoal infections Pérez‐Villanueva et al., 2013.
Broad-Spectrum Antifungal Agent Development
Butters et al. (2001) detailed the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. Although not the same compound, the study's methods and objectives provide insight into how similar compounds could be developed for antifungal applications Butters et al., 2001.
Antibacterial, Antioxidant, and Anticancer Properties
Bhat et al. (2016) synthesized a series of triazole derivatives, including those with structural similarities to the compound . These compounds exhibited a range of biological activities, including antimicrobial, antioxidant, and anticancer properties, highlighting the diverse potential applications of such compounds Bhat et al., 2016.
Properties
IUPAC Name |
(NE)-N-[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4OS/c1-11-2-4-12(5-3-11)15(25-27)10-28-17-23-6-7-26(17)16-14(19)8-13(9-24-16)18(20,21)22/h2-9,27H,10H2,1H3/b25-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJLEQFAWCCIN-MYYYXRDXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)CSC2=NC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/CSC2=NC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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